molecular formula C11H13NOS B039942 1,2-Benzisothiazol-3(2H)-one, 2-butyl- CAS No. 4299-07-4

1,2-Benzisothiazol-3(2H)-one, 2-butyl-

Cat. No. B039942
CAS RN: 4299-07-4
M. Wt: 207.29 g/mol
InChI Key: LUYIHWDYPAZCNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Benzisothiazol-3(2H)-one derivatives involves various chemical reactions, including the condensation of 2-butyl-4-methylphenol with formaldehyde and ethyleneamine, leading to high yields of the target compound. This synthesis pathway demonstrates the versatility and reactivity of the benzisothiazolone backbone in forming complex structures under relatively mild conditions (Ji Shun-jun, 2010).

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazol-3(2H)-one derivatives has been characterized using techniques such as 1H NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of the butyl side chain and the benzisothiazolone core, providing insights into the electronic and spatial arrangement that influence the compound's reactivity and properties. For example, the crystal structure analysis of similar compounds has elucidated their monoclinic space group and cell dimensions, which are crucial for understanding the material's solid-state properties (Ji Shun-jun, 2010).

Chemical Reactions and Properties

Benzisothiazol-3(2H)-ones undergo various chemical reactions, including transformations that introduce functional groups at specific positions on the ring system. These reactions are facilitated by the compound's unique electronic structure, allowing for the development of derivatives with potent microbiocidal activities. The synthesis and functionalization processes highlight the compound's utility as a versatile intermediate in organic synthesis (Feng-ling Xu et al., 2011).

Scientific Research Applications

  • Antibacterial Activity : A synthesized library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives exhibited anti-bacterial properties, suggesting their potential in improving the biostability of galactomannans used as rheology modifiers (Viani et al., 2017). Similarly, certain derivatives such as 2-((5-mercapto-1, 3, 4-oxadiazol-2-yl) methyl) benzo[d] isothiazol-3(2H)-one showed promising antimicrobial activity against bacteria, indicating their potential as microbiocides (Xu et al., 2011).

  • Antifungal and Antibacterial Properties : Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated high antifungal and antibacterial activity against fungi and Gram-positive bacteria, with some effectiveness against Gram-negative strains (Carmellino et al., 1994). Additionally, 1,2-benzisothiazol-3(2H)-one derivatives were found to have broad-spectrum antifungal activity, particularly when they included a heterocyclic ring, methyl group, and phenyl ring (Dou et al., 2011).

  • Chemical Synthesis : The molecule has been utilized in photochemical ring-expansion reactions leading to dibenzo[b,f][1,4]thiazepin-11(10H)-ones (Kamigata et al., 1985), and in reactions involving nucleophiles producing various products (Carrington et al., 1971). Moreover, its derivatives have shown potential as nitrogen-centered radical precursors and inhibitors of human leukocyte elastase (Zakharova et al., 2010).

  • Electrochemical Studies : Electrochemical oxidation studies of 2-phenyl-1,2-benzisothiazol-3(2H)-ones and related compounds in acetonitrile have been conducted, exploring the formation of corresponding sulfoxides and reaction mechanisms (Dakova et al., 1994).

  • Safety in Food Contact Materials : The safety of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt (saccharin, sodium salt), as an additive in polyesters for food contact materials, has been evaluated and deemed safe under specific conditions (Flavourings, 2012).

Safety and Hazards

1,2-Benzisothiazol-3(2H)-one, 2-butyl- is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and causes serious eye damage . It is recommended to handle with gloves .

properties

IUPAC Name

2-butyl-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYIHWDYPAZCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2035649
Record name 2-Butyl-2,3-dihydrobenzisothiazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4299-07-4
Record name N-Butyl-1,2-benzisothiazolin-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-2,3-dihydrobenzisothiazol-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-2,3-dihydrobenzisothiazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-n-butyl-benzo[d]isothiazol-3-one
Source European Chemicals Agency (ECHA)
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Record name 2-Butyl-1,2-benzisothiazolin-3-one
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Record name 2-BUTYL-2,3-DIHYDROBENZISOTHIAZOL-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 2-Butyl-1,2-benzisothiazolin-3-one?

A1: 2-Butyl-1,2-benzisothiazolin-3-one is primarily recognized for its role as a skin penetration enhancer, termed "Thiazone". [] This suggests its potential use in topical formulations to enhance the delivery of active ingredients through the skin.

Q2: What synthetic methods are available for producing 2-Butyl-1,2-benzisothiazolin-3-one?

A2: Research highlights two primary methods for synthesizing 2-Butyl-1,2-benzisothiazolin-3-one: [, ]

    Q3: Are there any known toxicological concerns associated with 2-Butyl-1,2-benzisothiazolin-3-one?

    A3: While the provided research focuses on synthesis and application, one study investigates the toxicity of 2-butylbenzo[d]isothiazol-3(2H)-one. [] While the abstract doesn't detail specific findings, it underscores the importance of toxicological assessments for any compound intended for pharmaceutical or cosmetic applications.

    Q4: Has 2-Butyl-1,2-benzisothiazolin-3-one been linked to any adverse reactions?

    A4: Although not included in the provided research abstracts, a separate study [] documents a case of contact dermatitis attributed to 2-butyl-1,2-benzisothiazolin-3-one present in a cutting fluid. This highlights the possibility of skin sensitization and allergic reactions to this compound, emphasizing the need for careful consideration in formulations and potential exposure scenarios.

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